molecular formula C10H15N5O5 B15139824 2'-Deoxyguanosine-d1-1 (monohydrate)

2'-Deoxyguanosine-d1-1 (monohydrate)

Cat. No.: B15139824
M. Wt: 286.26 g/mol
InChI Key: LZSCQUCOIRGCEJ-LJJRDEKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxyguanosine-d1-1 (monohydrate) is a purine nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of guanine, one of the four main nucleobases found in DNA. The compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyguanosine-d1-1 (monohydrate) can be synthesized through various chemical routes. One common method involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with a guanine derivative. The final step involves deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine-d1-1 (monohydrate) typically involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain high-purity nucleosides suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-d1-1 (monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine monohydrate
  • 2’-Deoxycytidine monohydrate
  • 2’-Deoxythymidine monohydrate
  • Guanosine

Uniqueness

2’-Deoxyguanosine-d1-1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. Unlike other nucleosides, it is particularly susceptible to oxidative damage, making it a valuable marker for studying oxidative stress and DNA damage . Its derivatives, such as 8-oxo-2’-deoxyguanosine, are widely used in research to understand the mechanisms of oxidative damage and its implications in various diseases .

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

286.26 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-deuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i4D;

InChI Key

LZSCQUCOIRGCEJ-LJJRDEKPSA-N

Isomeric SMILES

[2H][C@@]1(C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.